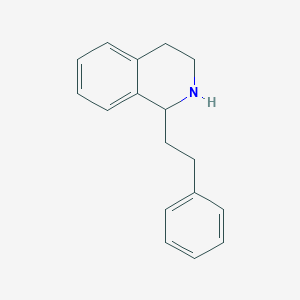

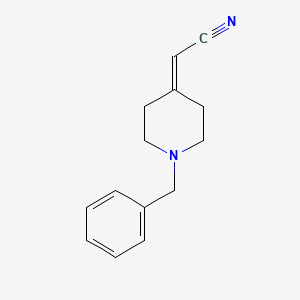

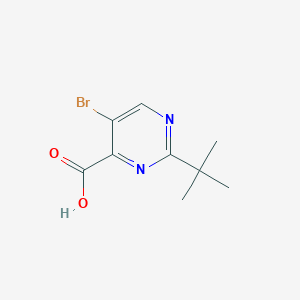

5-(氯甲基)-3-乙基异噁唑

描述

Isoxazole derivatives, such as 5-(Chloromethyl)-3-ethylisoxazole, are a class of heterocyclic compounds that have been extensively studied due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. These compounds are characterized by a five-membered ring containing one oxygen atom and one nitrogen atom. The research on isoxazole derivatives spans from the synthesis of novel compounds to the exploration of their physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of isoxazole derivatives often involves cycloaddition reactions, as well as other strategies such as the reaction of dichloroglyoxime with terminal alkynes to produce bisisoxazoles . Additionally, 5-isoxazolethiols can be synthesized from 5-chloro-isoxazoles, indicating the versatility of chloro-substituted isoxazoles as precursors for further chemical transformations . The synthesis of 5-trichloromethyl-4,5-dihydroisoxazoles through a one-pot reaction in water demonstrates the potential for efficient and environmentally friendly synthetic routes . Moreover, the synthesis of 4,5-dihydroisoxazole-5-carboxylate derivatives via [3 + 2] cycloaddition reactions highlights the ongoing development of new synthetic methodologies for isoxazole compounds .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives has been elucidated using various analytical techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. For instance, the crystal structure analysis of 5-trichloromethyl-5-hydroxy-3-propyl-4,5-dihydroisoxazole provided insights into the arrangement of atoms within the molecule . Similarly, the structural study of 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide combined experimental and theoretical methods to compare the crystallographic data with density functional theory (DFT) calculations .

Chemical Reactions Analysis

Isoxazole derivatives undergo various chemical reactions, including tautomerism, as observed in 5-hydroxyisoxazoles and isoxazol-5-ones, which can exist in different tautomeric forms depending on the solvent polarity . The reactivity of isoxazole compounds is also demonstrated by the replacement of chlorine in the 5-position of the heterocycle upon reaction with sodium isopropoxide, as seen in the study of isothiazole derivatives . The formation of unexpected rearrangement products during the reaction of isoxazole alcohols with ethyl chloroacetate further exemplifies the complex reactivity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure and substituents. For example, the luminescent properties of organometallic iridium and rhenium bisisoxazole complexes are affected by the identity of the 5,5'-substituent, demonstrating the potential for tuning the optical properties of these compounds . The basicity and acidity of isoxazoles and their derivatives have been recorded, providing valuable information for understanding their behavior in different chemical environments . Additionally, the antimicrobial activities of 5-trichloromethyl-4,5-dihydroisoxazole derivatives against various bacteria and yeasts have been examined, revealing their potential as bioactive molecules .

科学研究应用

合成和细胞静止活性

研究表明,包括5-(氯甲基)-3-乙基异噁唑衍生物在内的氯甲基取代核苷酸的合成和细胞静止活性。这些化合物对HeLa细胞表现出中等活性,表明它们在癌症研究和治疗中的潜力(García-López等,1980)。

杂环化学和药物设计

包括5-(氯甲基)-3-乙基异噁唑在内的异噁唑衍生物在杂环化学和药物设计中发挥着重要作用。这些化合物被用作合成其他杂环的中间体,以及在寡核苷酸合成中的活化剂。它们还在药物设计中作为羧酸的生物同源体,提供类似的酸性但具有更高的亲脂性和代谢抵抗性(Roh等,2012)。

抗菌和抗真菌活性

从5-(氯甲基)-3-乙基异噁唑合成的化合物已被研究其抗菌和抗真菌活性。一些衍生物显示出对像隐球菌这样的病原体的有希望的体外活性,突显了它们在开发新的抗微生物药物中的潜力(Martins et al., 2008)。

合成方法

报道了涉及5-(氯甲基)-3-乙基异噁唑衍生物的合成方法的最新进展。这些方法包括使用水性介质和无催化剂的高效、环保程序,表明该化合物在各种合成应用中的多功能性(Dou et al., 2013)。

在药物化学中的潜力

已经探讨了5-(氯甲基)-3-乙基异噁唑衍生物在药物化学中的潜力,特别是在开发新型抗肿瘤药物方面。它们独特的结构和反应性使其成为创造具有特定治疗效果的生物活性化合物的合适候选者(Stevens et al., 1984)。

安全和危害

未来方向

属性

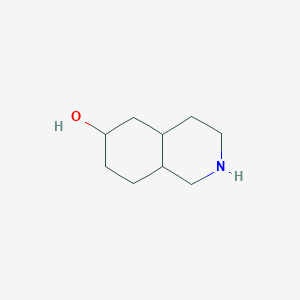

IUPAC Name |

5-(chloromethyl)-3-ethyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO/c1-2-5-3-6(4-7)9-8-5/h3H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKYUFRCSIWOSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00494364 | |

| Record name | 5-(Chloromethyl)-3-ethyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00494364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-3-ethylisoxazole | |

CAS RN |

64988-69-8 | |

| Record name | 5-(Chloromethyl)-3-ethyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00494364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-3-ethyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromopyrazolo[1,5-a]pyrimidine](/img/structure/B1281175.png)

![1-(1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B1281192.png)